molecular formula C20H18ClN3S B2514192 N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393823-49-9

N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No. B2514192
CAS RN: 393823-49-9
M. Wt: 367.9
InChI Key: IMXKWQCUJPDJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific method for synthesizing a similar compound, “8-benzoyl-2-phenyl-3,4-dihydropyrrolo [1,2-a] pyrazine-1,6,7(2H)-trione”, involves the reaction of “(Z)-1-aryl-3-(2-aryl-2-oxoethylidene) piperazin-2-ones” with oxalyl chloride, followed by a reaction with water .


Molecular Structure Analysis

Pyrrolopyrazine derivatives are classified into three chemical categories with two or three nitrogen atoms . The structure of the synthesized compound can be confirmed by various spectral analysis techniques, including Fourier transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance spectroscopy (1H NMR), carbon 13 magnetic resonance spectroscopy (13C NMR), liquid chromatography-mass spectroscopy (LC-MS), and single crystal x-ray analysis .

Scientific Research Applications

Antimicrobial Activity

Pyrrolopyrazine derivatives have demonstrated significant antimicrobial properties. Research suggests that this compound may inhibit the growth of bacteria, fungi, and other microorganisms. Its potential as an antimicrobial agent could be explored further for drug development .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. Pyrrolopyrazine derivatives, including our compound of interest, have shown anti-inflammatory activity. Investigating their mechanisms of action and potential applications in inflammatory disorders could be valuable .

Antiviral Properties

Viruses pose a global health challenge, and novel antiviral agents are continually sought. Some pyrrolopyrazine derivatives exhibit antiviral activity. Further studies could explore their efficacy against specific viruses and potential clinical applications .

Antioxidant Potential

Oxidative stress contributes to aging and various diseases. Compounds with antioxidant properties are essential for maintaining cellular health. Our compound might possess antioxidant effects, making it relevant for oxidative stress-related conditions .

Antitumor Activity

Cancer remains a major health concern. Certain pyrrolopyrazine derivatives exhibit antitumor effects. Investigating their impact on cancer cell lines and understanding their mechanisms could lead to novel therapeutic strategies .

Kinase Inhibition

Kinases play a critical role in cell signaling pathways. Interestingly, 5H-pyrrolo[2,3-b]pyrazine derivatives have shown kinase inhibitory activity. These compounds could be explored as potential kinase inhibitors for specific diseases .

Natural Sources and Isolation

Pyrrolopyrazine derivatives have been isolated from various sources, including plants, microbes, soil, and marine life. Investigating their natural occurrence and potential ecological roles could provide valuable insights .

Structure-Activity Relationship (SAR) Research

Despite the compound’s importance, limited SAR studies exist. Researchers should explore the relationships between structural modifications and biological activities to guide future drug design efforts .

Future Directions

Pyrrolopyrazine derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The synthetic methods and biological activities of pyrrolopyrazine derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

N-(4-chlorophenyl)-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3S/c21-16-8-10-17(11-9-16)22-20(25)24-14-13-23-12-4-7-18(23)19(24)15-5-2-1-3-6-15/h1-12,19H,13-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXKWQCUJPDJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.